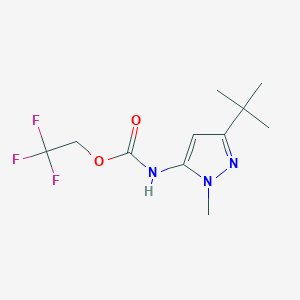
2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate” is a chemical compound with the molecular formula C11H16F3N3O2 . It has a molecular weight of 279.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H16F3N3O2. This code provides a standard way to encode the compound’s molecular structure .Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study by Prasad (2021) involved the synthesis of novel compounds related to 2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate, which exhibited significant antibacterial activity.
Molecular Interaction and Structural Analysis
- Hydrogen Bonds and Molecular Structure : Research by Das et al. (2016) focused on carbamate derivatives, including tert-butyl variants, analyzing their molecular structure and interactions, particularly hydrogen bonding.
Organic Chemistry and Materials Science
- Organic Solvent Gel Formation : Sun et al. (2017) discovered that compounds with tert-butyl and trifluoromethyl groups, such as 2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate, could form stable gels in certain organic solvents, indicating potential applications in material science.
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(5-tert-butyl-2-methylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,3)7-5-8(17(4)16-7)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDKTOJODKTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

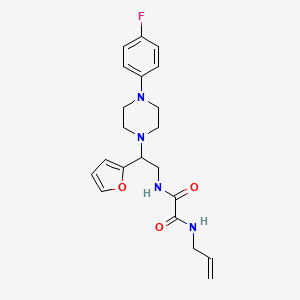
![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)
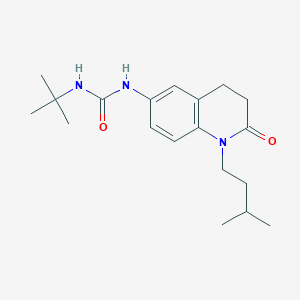


![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)


![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)
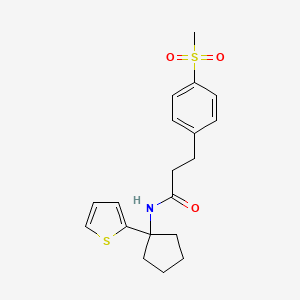
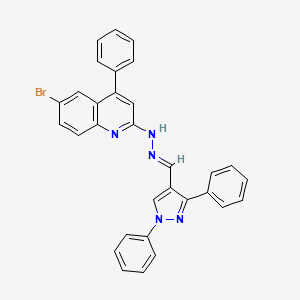

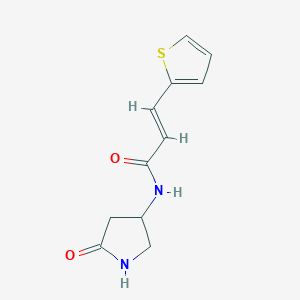
![8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533883.png)